n-Methoxy-n-methylformamide

Description

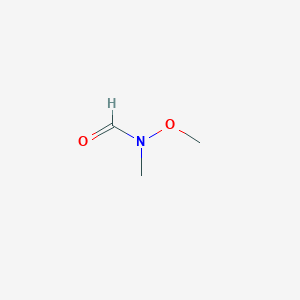

Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-N-methylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-4(3-5)6-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWRXFLOPJUZDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472697 | |

| Record name | n-methoxy-n-methylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32117-82-1 | |

| Record name | n-methoxy-n-methylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Methoxy-N-methylformamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Reagent in Modern Synthesis

In the landscape of contemporary organic synthesis, the pursuit of efficient and selective methodologies is paramount. Among the arsenal of reagents available to the modern chemist, N-methoxy-N-methylamides, commonly known as Weinreb amides, have established themselves as exceptionally versatile intermediates. This guide focuses on a fundamental member of this class: N-Methoxy-N-methylformamide. While seemingly simple in structure, this compound embodies the key attributes that make Weinreb amides indispensable for the controlled formation of carbon-carbon bonds and the synthesis of carbonyl compounds. This document aims to provide a comprehensive technical overview of this compound, consolidating its known physical and chemical properties, outlining synthetic strategies, and exploring its applications, particularly in the context of acylation reactions. By offering a detailed examination of this reagent, we endeavor to equip researchers and professionals in drug development and other scientific disciplines with the knowledge to effectively harness its synthetic potential.

Core Molecular and Physical Characteristics

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1][2] |

| CAS Number | 32117-82-1 | PubChem[1][2] |

| Molecular Formula | C₃H₇NO₂ | PubChem[1][2] |

| Molecular Weight | 89.09 g/mol | PubChem[1][2] |

| Predicted Boiling Point | 70.3 ± 23.0 °C | - |

| Computed XLogP3 | -0.2 | PubChem[1][2] |

Spectroscopic Profile: A Window into Molecular Structure

Spectroscopic analysis is fundamental to the characterization and purity assessment of any chemical compound. While a comprehensive, experimentally verified spectroscopic dataset for this compound is not consistently reported, we can infer its expected spectral features based on its structure and data from closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of N-methoxy-N-methylamides can exhibit interesting features due to restricted rotation around the amide C-N bond, potentially leading to the observation of rotamers at room temperature. This phenomenon can result in the broadening of signals for the N-methyl and O-methyl groups.

-

¹H NMR: The proton NMR spectrum is expected to show three singlet signals:

-

One for the formyl proton (CHO), anticipated to be the most downfield.

-

One for the N-methyl protons (N-CH₃).

-

One for the O-methyl protons (O-CH₃). Due to the potential for rotational isomers, the signals for the N-CH₃ and O-CH₃ groups might appear as broad singlets or even as two distinct sets of signals at room temperature. Variable temperature NMR studies on related N-methoxy-N-methyl benzamides have demonstrated the coalescence of such signals at elevated temperatures as the rate of rotation around the C-N bond increases.

-

-

¹³C NMR: The carbon NMR spectrum should display three distinct resonances corresponding to:

-

The carbonyl carbon (C=O).

-

The N-methyl carbon (N-CH₃).

-

The O-methyl carbon (O-CH₃). Similar to the ¹H NMR, the signals for the N-methyl and O-methyl carbons may be broadened due to restricted rotation.

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by the characteristic absorption of the amide carbonyl group.

-

C=O Stretch: A strong absorption band is expected in the region of 1660-1680 cm⁻¹ , which is characteristic of the carbonyl stretching vibration in tertiary amides.

-

C-N Stretch: A band corresponding to the C-N stretching vibration is expected around 1350-1450 cm⁻¹ .

-

C-H Stretch: Aliphatic C-H stretching vibrations from the methyl groups will appear in the region of 2800-3000 cm⁻¹ .

Chemical Properties and Synthetic Utility

The chemical reactivity of this compound is defined by its identity as a Weinreb amide. This functionality provides a stable and versatile platform for a variety of chemical transformations, most notably in the synthesis of aldehydes and ketones.

The Weinreb Amide: A Stable Intermediate for Ketone and Aldehyde Synthesis

The key feature of the N-methoxy-N-methylamide group is its ability to react with organometallic reagents (such as Grignard reagents or organolithiums) to form a stable, chelated tetrahedral intermediate. This intermediate is resistant to collapse and further reaction with another equivalent of the organometallic reagent, thus preventing the over-addition that is often problematic with other acylating agents like esters or acid chlorides. Upon acidic workup, this stable intermediate readily hydrolyzes to afford the corresponding ketone or aldehyde in high yield.

This compound as a Formylating Agent

Specifically, this compound serves as a precursor for the introduction of a formyl group (CHO). Reaction with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) followed by acidic workup yields the corresponding aldehyde (R-CHO). This provides a reliable and high-yielding alternative to other formylation methods which may suffer from side reactions or require harsh conditions.

Synthesis of this compound

This compound is not as commonly commercially available as other Weinreb amides derived from carboxylic acids. However, it can be synthesized in the laboratory through several established methods for amide formation. A general and reliable approach involves the coupling of a suitable formylating agent with N,O-dimethylhydroxylamine.

General Synthetic Protocol

A common strategy for the synthesis of Weinreb amides involves the activation of a carboxylic acid, or in this case, formic acid, followed by reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. Due to the high reactivity of formic acid derivatives, milder coupling agents are often preferred. An alternative and often more convenient method involves the use of a mixed anhydride or an activated ester of formic acid.

Experimental Protocol: Synthesis via a Mixed Anhydride

This protocol is a generalized procedure based on common methods for Weinreb amide synthesis and should be optimized for specific laboratory conditions.

Materials:

-

Formic acid

-

Ethyl chloroformate

-

N,O-dimethylhydroxylamine hydrochloride

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve formic acid (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Formation of the Mixed Anhydride: Slowly add triethylamine (1.1 equivalents) to the cooled solution, followed by the dropwise addition of ethyl chloroformate (1.05 equivalents). Stir the reaction mixture at 0 °C for 1-2 hours.

-

Addition of N,O-dimethylhydroxylamine: In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous DCM and add triethylamine (1.2 equivalents). Stir for 15-30 minutes at room temperature to generate the free amine.

-

Coupling Reaction: Cool the suspension of the free amine to 0 °C and add it to the mixed anhydride solution via cannula. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel to yield this compound.

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, general precautions for handling formamide derivatives should be strictly followed. Many formamides are considered to be toxic, and some are suspected teratogens.

-

Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound, as a fundamental Weinreb amide, holds significant potential as a versatile formylating agent in organic synthesis. Its ability to deliver a formyl group in a controlled and high-yielding manner makes it a valuable tool for the synthesis of aldehydes, which are key building blocks in the pharmaceutical and fine chemical industries. While the availability of extensive experimental data for this specific compound is currently limited, its chemical behavior can be reliably predicted based on the well-established chemistry of Weinreb amides. As the demand for more efficient and selective synthetic methods continues to grow, it is anticipated that the utility of this compound and related reagents will become increasingly recognized and exploited. Further research into its specific reaction scope and the development of more detailed characterization data will undoubtedly contribute to its broader application in complex molecule synthesis.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. N-Methoxy-N-methylcyanoformamide. [Link]

-

PubChem. N-Methoxymethyl-N-methylformamide. National Center for Biotechnology Information. [Link]

-

Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc. [Link]

-

A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. KoreaScience. [Link]

-

The Chemistry Behind N-Methylformamide: Properties and Synthesis. [Link]

Sources

n-Methoxy-n-methylformamide CAS number 5129-79-3 information

An In-depth Technical Guide to N-Methoxy-N-methylformamide (CAS 5129-79-3)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a specialized reagent in organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into its chemical properties, synthesis, applications, and safe handling protocols, grounding all information in established scientific principles.

Introduction and Chemical Identity

This compound, registered under CAS number 5129-79-3, is an organic compound characterized by the presence of a formamide group, a methoxymethyl group, and a methyl group.[1] While not as commonly cited as other formamides like DMF, its unique structure offers specific utility in synthetic chemistry. This guide aims to consolidate the available technical information to support its effective and safe application in a laboratory setting.

The molecule's structure is key to its function. The presence of the N-methoxy group makes it a relative of the well-known Weinreb amides, which are valued for their controlled reactivity with organometallic reagents.[2]

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 5129-79-3 | [3][4] |

| Molecular Formula | C₄H₉NO₂ | [1][3][5] |

| IUPAC Name | N-(methoxymethyl)-N-methylformamide | [4] |

| Molecular Weight | 103.12 g/mol | [1][4][5] |

| InChI | InChI=1S/C4H9NO2/c1-5(3-6)4-7-2/h3H,4H2,1-2H3 | [3][5] |

| InChIKey | AITXBHMOGHXWFR-UHFFFAOYSA-N | [3][5] |

| SMILES | CN(COC)C=O | [4][5] |

| Synonyms | Formamide, N-(methoxymethyl)-N-methyl- |[1][3][5] |

Physicochemical Properties

The physical properties of a reagent are critical for designing experimental setups, particularly concerning reaction temperature, solvent choice, and purification methods. This compound is a colorless liquid under standard conditions.[1]

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 196.2°C at 760 mmHg | [1] |

| Density | 0.977 g/cm³ | [1] |

| Flash Point | 72.5°C | [1] |

| Vapor Pressure | 0.403 mmHg at 25°C | [1] |

| Refractive Index | 1.411 | [1] |

| LogP (Octanol/Water) | -0.3 (Computed) | [4] |

| Water Solubility | Soluble (Implied by LogP and structure) | |

Synthesis and Manufacturing

The synthesis of N-substituted formamides can be achieved through various formylation reactions. A common and direct approach involves the N-formylation of the corresponding amine precursor, in this case, N-methoxy-N-methylamine, using a suitable formylating agent.

Common formylating agents include formic acid or its derivatives, such as acetic formic anhydride.[6] Another modern approach involves the catalytic N-formylation of amines using methanol or paraformaldehyde as the C1 source, often facilitated by transition metal catalysts.[7][8]

Caption: Generalized synthetic workflow for this compound.

Generalized Laboratory Synthesis Protocol

This protocol describes a conceptual pathway for N-formylation. Causality: The choice of a catalyst and solvent-free conditions, when possible, is driven by principles of green chemistry to improve reaction efficiency and minimize waste.[6]

-

Reactor Setup : Charge a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with N-methoxy-N-methylamine (1 equivalent).

-

Reagent Addition : Add the formylating agent, such as formic acid (2 equivalents), to the flask. If using a catalyst, it should be added at this stage (e.g., 3 mol%).[6]

-

Reaction Conditions : Heat the mixture with stirring to a specified temperature (e.g., 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[6]

-

Work-up : Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water.

-

Extraction : Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification : Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography or distillation to yield pure this compound.

Self-Validation: Each step includes a control point (monitoring, extraction, purification) to ensure the reaction proceeds as expected and the final product meets purity requirements for subsequent applications.

Applications in Drug Development and Organic Synthesis

The primary utility of this compound lies in its role as a specialized reagent in organic synthesis.[1] Its structural similarity to Weinreb amides suggests its application as a stable acylating agent precursor. Weinreb amides are renowned for their ability to react with organometallic reagents (like Grignard or organolithium reagents) to produce ketones without over-addition to form tertiary alcohols—a common side reaction with other acylating agents like esters or acid chlorides.[2]

This controlled reactivity is attributed to the formation of a stable, chelated tetrahedral intermediate that collapses to the ketone only upon acidic workup. While this compound is a formamide, not a typical Weinreb amide used for introducing larger acyl groups, it can serve as a precursor or a specialized formylating agent in complex syntheses.

Caption: Conceptual role in a formylation reaction pathway.

Spectroscopic Characterization

Table 3: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Frequency |

|---|---|---|

| ¹H NMR | Formyl proton (-CHO) | ~8.0-8.3 ppm (singlet) |

| Methoxy protons (-OCH₃) | ~3.5-3.8 ppm (singlet) | |

| N-Methyl protons (-NCH₃) | ~3.0-3.3 ppm (singlet) | |

| Methoxymethyl protons (-CH₂O-) | ~4.5-5.0 ppm (singlet) | |

| IR Spectroscopy | C=O stretch (amide I) | ~1660-1680 cm⁻¹ |

| C-N stretch | ~1350-1450 cm⁻¹ |

| | C-O stretch | ~1050-1150 cm⁻¹ |

Standard Spectroscopic Analysis Workflow

Trustworthiness: This generalized workflow ensures reproducible and reliable data acquisition for structural verification.

-

NMR Sample Preparation :

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[11]

-

Ensure complete dissolution for a homogeneous solution.

-

-

NMR Data Acquisition :

-

Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).[11]

-

Process the raw data (Fourier transform, phase correction, baseline correction) to obtain the final spectra.

-

-

IR Sample Preparation :

-

As the compound is a liquid, prepare a thin film by placing a drop of the sample between two KBr or NaCl salt plates.[11]

-

-

IR Data Acquisition :

-

Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a standard wavenumber range (e.g., 4000-400 cm⁻¹).[11]

-

Identify and annotate characteristic absorption bands corresponding to the molecule's functional groups.

-

Safety, Handling, and Storage

Comprehensive safety data for this compound (CAS 5129-79-3) is not widely published.[1] Therefore, it must be handled with the care afforded to a novel or reactive organic chemical. Safety protocols should be based on analogous compounds like N-methylformamide (NMF) and N,N-dimethylformamide (DMF), which are known to have reproductive toxicity and are harmful upon contact.[12][13][14]

Table 4: Hazard and Precautionary Information (Based on Analogs)

| Hazard Category | Precautionary Measures | First Aid |

|---|---|---|

| Flammability | Flammable liquid. Keep away from heat, sparks, and open flames. Use in a well-ventilated area or fume hood.[12] | In case of fire, use CO₂, dry chemical, or alcohol-resistant foam.[12] |

| Health Hazards | Assumed harmful in contact with skin and may have reproductive toxicity. Avoid inhalation of vapors and contact with skin and eyes.[13][14] | Skin : Wash off immediately with plenty of soap and water.[13] Eyes : Rinse cautiously with water for several minutes.[12] Inhalation : Move to fresh air.[13] |

| Personal Protective Equipment (PPE) | Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat. | |

| Handling | Handle only in a chemical fume hood. Avoid breathing vapors or mist. Take precautionary measures against static discharge. | |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[12][13] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12] | |

Conclusion

This compound is a specialized chemical reagent with potential applications in organic synthesis, particularly in reactions requiring controlled formylation. Its properties, derived from its unique structure, place it in the family of valuable synthetic intermediates. While detailed application notes are sparse, its structural relationship to Weinreb amides provides a strong theoretical basis for its utility. Researchers and drug development professionals should handle this compound with appropriate caution, adhering to stringent safety protocols based on well-characterized analogs, and can leverage its properties for the precise introduction of formyl groups in complex molecular architectures.

References

-

Cheméo. (n.d.). Chemical Properties of N-Methoxymethyl-N-methylformamide (CAS 5129-79-3). Retrieved from [Link].

-

LookChem. (n.d.). Cas 5129-79-3, N-(methoxymethyl)-N-methylformamide. Retrieved from [Link].

-

National Institute of Standards and Technology (NIST). (n.d.). N-Methoxymethyl-N-methylformamide. In NIST Chemistry WebBook. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 560292, N-Methoxymethyl-N-methylformamide. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11789129, this compound. Retrieved from [Link].

-

Semantic Scholar. (n.d.). N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. Retrieved from [Link].

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link].

-

Zhao, T.-X., et al. (n.d.). Supporting Information For Catalyst-free N-formylation of amines using BH3NH3 and CO2 at mild conditions. The Royal Society of Chemistry. Retrieved from [Link].

-

Scilit. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International, 25(1), 15-40. Retrieved from [Link].

-

PrepChem.com. (n.d.). Synthesis of N-methylformamide. Retrieved from [Link].

-

KoreaScience. (n.d.). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Retrieved from [Link].

-

Wikipedia. (n.d.). N-Methylformamide. Retrieved from [Link].

-

PubMed. (n.d.). N-methylformamide: cytotoxic, radiosensitizer, or chemosensitizer. Retrieved from [Link].

-

Journal of the American Chemical Society. (n.d.). Electrochemical N-Formylation of Amines: Mechanistic Insights and Sustainable Synthesis of Formamides via a Methylisocyanide Intermediate. Retrieved from [Link].

-

MDPI. (n.d.). Formylation of Amines. Retrieved from [Link].

-

ResearchGate. (2017). N-Methoxy-N-methylcyanoformamide. Organic Syntheses, 94, 184. Retrieved from [Link].

-

PubMed Central. (n.d.). Analysis of N1-acetyl-N2-formyl-5-methoxykynuramine/N1-acetyl-5-methoxy-kynuramine formation from melatonin in mice. Retrieved from [Link].

-

ResearchGate. (n.d.). Conformational behavior of N-methylformamide in the gas, matrix, and solution states as revealed by IR and NMR spectroscopic measurements and by theoretical calculations. Retrieved from [Link].

-

Royal Society of Chemistry. (2024). Synthesis of N-formamides via oxidative carbonylation of amines with paraformaldehyde over a CoNC catalyst. Retrieved from [Link].

-

National Institutes of Health. (2021). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Retrieved from [Link].

-

PubMed. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. J Med Chem, 63(9), 4517-4527. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 141414878, this compound;phenol. Retrieved from [Link].

Sources

- 1. Cas 5129-79-3,N-(methoxymethyl)-N-methylformamide | lookchem [lookchem.com]

- 2. N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. | Semantic Scholar [semanticscholar.org]

- 3. N-Methoxymethyl-N-methylformamide [webbook.nist.gov]

- 4. N-Methoxymethyl-N-methylformamide | C4H9NO2 | CID 560292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Methoxymethyl-N-methylformamide (CAS 5129-79-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of N -formamides via oxidative carbonylation of amines with paraformaldehyde over a CoNC catalyst - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00591K [pubs.rsc.org]

- 8. Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-Methylformamide(123-39-7) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. uni-muenster.de [uni-muenster.de]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

The Weinreb Amide: A Cornerstone of Modern Acylation Chemistry

An In-depth Technical Guide on its Discovery, Mechanism, and Enduring Utility in Complex Molecule Synthesis

Introduction

In the landscape of synthetic organic chemistry, the quest for selective and high-yielding transformations is a perpetual endeavor. Among the myriad of reactions developed, the ability to form carbon-carbon bonds through acylation is fundamental to the construction of complex molecular architectures. However, the inherent reactivity of common acylating agents often leads to undesired side reactions, most notably the over-addition of organometallic reagents to form tertiary alcohols instead of the desired ketones. This challenge persisted until a seminal discovery in 1981 by Steven M. Weinreb and Steven Nahm, which introduced the N-methoxy-N-methylamide, now ubiquitously known as the Weinreb amide.[1][2] This functional group has since become an indispensable tool for chemists, offering a reliable and versatile solution for the synthesis of ketones and aldehydes.[2][3] This guide provides a comprehensive overview of the discovery, mechanism, and wide-ranging applications of the Weinreb amide, tailored for researchers, scientists, and professionals in drug development.

The Genesis of an Idea: Overcoming the Over-Addition Problem

Prior to the advent of the Weinreb amide, the synthesis of ketones from carboxylic acid derivatives and organometallic reagents was often a frustrating exercise. Highly reactive organolithium and Grignard reagents would readily add to the carbonyl group of esters or acid chlorides to form a tetrahedral intermediate. This intermediate would then collapse, eliminating a leaving group to form the desired ketone. However, the newly formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as a significant byproduct.[4] Meticulous control of stoichiometry and reaction temperature could sometimes mitigate this issue, but these methods were often substrate-dependent and lacked general applicability.

The genius of the Weinreb-Nahm approach lay in the design of an amide that, upon addition of an organometallic reagent, would form a stable tetrahedral intermediate.[2][5] This stability would prevent the premature collapse and subsequent over-addition, allowing for the clean formation of the ketone upon acidic workup.

The breakthrough was first reported in a 1981 publication in Tetrahedron Letters titled "N-methoxy-N-methylamides as effective acylating agents".[1][5] The authors, Steven Nahm and Steven M. Weinreb, described a straightforward method for the preparation of these amides and demonstrated their remarkable utility in reacting with Grignard reagents and organolithiums to produce ketones in high yields.[5] Steven M. Weinreb, a prominent chemist at Pennsylvania State University, has had a distinguished career focusing on the synthesis of natural products and the development of novel synthetic methodologies.[6][7] The development of the Weinreb amide is a testament to his group's focus on creating practical solutions to long-standing synthetic challenges.[7][8]

The Key to Stability: Unraveling the Mechanism

The remarkable stability of the intermediate formed during the reaction of a Weinreb amide with an organometallic reagent is the cornerstone of its utility. This stability is attributed to the formation of a five-membered chelate between the metal cation (from the Grignard or organolithium reagent), the carbonyl oxygen, and the methoxy oxygen of the amide.[2][4][9]

Caption: Mechanism of the Weinreb Ketone Synthesis.

This chelated intermediate is stable at low temperatures and does not readily collapse to the ketone until acidic workup is performed.[2] This two-stage process effectively decouples the addition step from the elimination step, thereby preventing the unwanted second addition of the organometallic reagent.

Preparation of Weinreb Amides: A Multitude of Pathways

A key factor in the widespread adoption of Weinreb amides is the variety of reliable methods for their synthesis. They can be prepared from a range of common carboxylic acid derivatives, making them readily accessible.

From Acid Chlorides

The original and still widely used method for preparing Weinreb amides involves the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as pyridine or triethylamine.[5][10]

Caption: Synthesis of Weinreb amides from acid chlorides.

From Carboxylic Acids

Direct conversion of carboxylic acids to Weinreb amides is highly desirable as it avoids the often harsh conditions required to prepare acid chlorides. A variety of coupling reagents have been developed for this purpose, including carbodiimides (like DCC and EDC), phosphonium salts (like BOP and PyBOP), and uronium salts (like HBTU and HATU).[10][11][12]

| Coupling Reagent | Description |

| DCC/EDC | Dicyclohexylcarbodiimide and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide are commonly used dehydrating agents that activate the carboxylic acid for nucleophilic attack.[13] |

| BOP/PyBOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate and its pyridine-based analog are highly efficient coupling reagents, particularly for hindered substrates. |

| HBTU/HATU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate are powerful activating agents that often lead to rapid and clean conversions. |

From Esters and Lactones

Weinreb amides can also be synthesized from esters and lactones, typically through the use of aluminum-based reagents like trimethylaluminum (AlMe₃) or dimethylaluminum chloride (Me₂AlCl).[3][14] These reagents facilitate the aminolysis of the ester with N,O-dimethylhydroxylamine.

Experimental Protocol: A General Procedure for Weinreb Amide Synthesis from an Acid Chloride

Materials:

-

Acid chloride (1.0 equiv)

-

N,O-dimethylhydroxylamine hydrochloride (1.1 equiv)

-

Pyridine (2.2 equiv)

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of N,O-dimethylhydroxylamine hydrochloride in dichloromethane at 0 °C, slowly add pyridine.

-

Add a solution of the acid chloride in dichloromethane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude Weinreb amide can be purified by flash column chromatography on silica gel.

The Broad Utility of Weinreb Amides in Synthesis

The impact of the Weinreb amide on modern organic synthesis cannot be overstated. Its predictable reactivity and tolerance of a wide range of functional groups have made it a staple in the synthesis of complex natural products and pharmaceuticals.[2]

Ketone Synthesis

The primary application of Weinreb amides is in the synthesis of ketones via reaction with organometallic reagents. This method is highly general and has been successfully applied to a vast array of substrates.

Aldehyde Synthesis

Weinreb amides can also be selectively reduced to aldehydes using hydride reagents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).[2][5] The chelation-stabilized intermediate prevents over-reduction to the alcohol, a common problem with the reduction of esters and acid chlorides.

Caption: Reduction of Weinreb amides to aldehydes.

Conclusion: An Enduring Legacy

The discovery of the Weinreb amide represents a landmark achievement in synthetic organic chemistry. By providing a simple and effective solution to the long-standing problem of over-addition in acylation reactions, Steven M. Weinreb and Steven Nahm revolutionized the way chemists approach the synthesis of ketones and aldehydes. The elegance of the underlying mechanistic principle, coupled with the practical accessibility and broad applicability of the methodology, has ensured its place as a fundamental tool in the synthetic chemist's arsenal. From its initial disclosure in 1981 to its continued and widespread use today, the Weinreb amide stands as a powerful testament to the value of rational design in the development of new synthetic methods.

References

-

Nahm, S.; Weinreb, S. M. N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters1981 , 22 (39), 3815–3818. [Link]

-

Steven M. Weinreb - Wikipedia. [Link]

-

Steven M. Weinreb - Wikipedia (German). [Link]

-

Weinreb ketone synthesis - Wikipedia. [Link]

-

Steven Weinreb | Eberly College of Science. [Link]

-

Steven M. Weinreb: Chemistry Researcher – H-Index, Publications & Awards. [Link]

-

Recent Developments in Weinreb Synthesis and their Applications. International Journal of Organic Chemistry2020 , 10, 1-15. [Link]

-

Synthesis and analysis of amides - Chemistry Education. [Link]

-

Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry2020 , 36 (2), 206-219. [Link]

-

Nahm, S.; Weinreb, S. M. N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYLATING AGENTS. Tetrahedron Letters1981 , 22 (39), 3815-3818. [Link]

-

Organophotocatalytic N–O Bond Cleavage of Weinreb Amides: Mechanism-Guided Evolution of a PET to ConPET Plat-form. J. Am. Chem. Soc.2021 , 143 (3), 1548–1558. [Link]

-

What IS the Weinreb Amide? - YouTube. [Link]

-

Introduction to Weinreb amides. - YouTube. [Link]

-

Steven M. Weinreb's research works | Pennsylvania State University and other places. [Link]

-

Synthesis of Modified Weinreb Amides: N-tert-Butoxy-N-methylamides as Effective Acylating Agents. Tetrahedron Letters2004 , 45 (38), 7107-7110. [Link]

-

n-methoxy-n-methylamides as effective acylating agents (1980) | Steven Nahm - SciSpace. [Link]

-

Synthesis of Weinreb and their Derivatives (A-Review) - ResearchGate. [Link]

-

A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters2009 , 11 (15), 3350–3353. [Link]

-

Weinreb amides. Chemical Innovation2000 , 30 (12), 25. [Link]

-

24.3: Synthesis of Amides - Chemistry LibreTexts. [Link]

-

Amide - Wikipedia. [Link]

-

Weinreb amide | Request PDF - ResearchGate. [Link]

-

The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

Sources

- 1. Nahm, S. and Weinreb, S.M. (1981) N-Methoxy-N-Methylamides as Effective Acylating Agents. Tetrahedron Letters, 22, 3815-3818. - References - Scientific Research Publishing [scirp.org]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. youtube.com [youtube.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. Steven M. Weinreb - Wikipedia [en.wikipedia.org]

- 7. Steven Weinreb | Eberly College of Science [science.psu.edu]

- 8. research.com [research.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Weinreb amides [pubsapp.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Amide Synthesis [fishersci.co.uk]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

An In-Depth Technical Guide to the Stability and Storage of N-Methoxy-N-methylformamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methoxy-N-methylformamide, a member of the Weinreb amide class of compounds, is a versatile reagent in modern organic synthesis, prized for its controlled reactivity in the formation of aldehydes and ketones. Its efficacy in complex synthetic routes, particularly in pharmaceutical and agrochemical development, is contingent upon its purity and stability. This guide provides a comprehensive overview of the stability profile of this compound, detailing optimal storage conditions, potential degradation pathways, and handling protocols to ensure its integrity and performance in sensitive applications.

Introduction: The Synthetic Utility and Importance of Stability

This compound (CAS No. 32117-82-1) serves as a crucial building block in organic chemistry.[1] Its structure, featuring a formyl group attached to a nitrogen atom bearing both a methyl and a methoxy substituent, allows for the controlled addition of organometallic reagents to furnish aldehydes and ketones, arresting the reaction at the ketone stage and preventing over-addition to the tertiary alcohol—a common challenge with other acylating agents.[2][3] This unique reactivity profile has cemented the role of Weinreb amides in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.

The success of syntheses employing this compound is directly correlated with the reagent's purity. Degradation can lead to the formation of impurities that may interfere with the desired reaction, resulting in lower yields, complex purification challenges, and the introduction of potentially reactive byproducts. Therefore, a thorough understanding of its stability and the implementation of appropriate storage and handling protocols are paramount for reproducible and reliable synthetic outcomes.

Chemical Stability Profile

The stability of this compound is governed by the interplay of its functional groups: the amide, the N-methyl group, and the N-methoxy group. While generally considered a stable compound suitable for storage, its reactivity profile suggests several potential degradation pathways under specific conditions.[2]

Hydrolytic Stability

Amides, in general, are susceptible to hydrolysis under both acidic and basic conditions, although they are typically stable in neutral aqueous solutions at ambient temperature.[4][5] The rate of hydrolysis is significantly influenced by pH and temperature.

-

Acidic Conditions: Under acidic conditions, the carbonyl oxygen of the amide can be protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond, yielding formic acid, and N,O-dimethylhydroxylamine.[6]

-

Basic Conditions: In the presence of a strong base, the hydroxide ion can directly attack the carbonyl carbon. While generally slower than acid-catalyzed hydrolysis, elevated temperatures can promote this degradation pathway.[5]

-

Neutral Conditions: this compound is expected to be largely stable in neutral aqueous solutions at room temperature. A 25% aqueous solution of the related compound N-methylformamide is reported to be stable for at least one week at room temperature.[4]

Thermal Stability

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate photochemical reactions. While specific photostability studies on this compound are limited, it is good laboratory practice to protect all sensitive organic reagents from light to prevent potential degradation. Recent research has shown that Weinreb amides can be synthesized from carboxylic acids upon irradiation with UV light (370 nm) or sunlight, suggesting that the molecule interacts with light energy.[7] Therefore, prolonged exposure to light should be avoided.

Reactivity and Incompatibilities

This compound, as a Weinreb amide, exhibits characteristic reactivity that also informs its incompatibilities.

-

Strong Bases and Nucleophiles: While designed to react cleanly with many organometallic reagents, highly basic or sterically hindered nucleophiles can lead to a side reaction involving the elimination of the methoxide group to generate formaldehyde.[3]

-

Strong Acids: As with other amides, strong acids can catalyze hydrolysis.

-

Strong Oxidizing Agents: Contact with strong oxidizing agents should be avoided as it can lead to vigorous and potentially hazardous reactions.

A summary of key stability parameters is provided in Table 1.

| Parameter | Stability Profile |

| Shelf Life | 1095 days (3 years) at 2-8°C under an inert atmosphere (e.g., Argon).[8] |

| Hydrolysis | Stable in neutral aqueous solution at room temperature. Susceptible to hydrolysis under acidic and basic conditions, with the rate increasing with temperature.[4][5] |

| Thermal Decomposition | Expected to be stable at ambient temperatures. Decomposes at elevated temperatures, likely emitting toxic nitrogen oxides.[4] |

| Photostability | Potentially sensitive to light, particularly UV radiation. Should be stored in light-resistant containers.[7] |

Table 1: Summary of this compound Stability

Recommended Storage and Handling Protocols

To ensure the long-term stability and performance of this compound, the following storage and handling procedures are recommended.

Optimal Storage Conditions

For optimal preservation of purity, this compound should be stored under the conditions summarized in Table 2.

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C.[8] | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Under an inert gas (e.g., Argon).[8] | Prevents exposure to atmospheric moisture and oxygen, which could contribute to hydrolysis and oxidative degradation. |

| Container | Tightly sealed, amber glass bottle. | Protects from moisture ingress and exposure to light. |

| Location | A cool, dry, and well-ventilated area away from incompatible materials. | Ensures a safe storage environment and prevents accidental contact with reactive substances. |

Table 2: Recommended Storage Conditions for this compound

Handling Procedures

Proper handling techniques are essential to maintain the integrity of the reagent and to ensure laboratory safety.

Protocol for Handling this compound:

-

Work Area: Conduct all handling of this compound in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Inert Atmosphere Dispensing: To maintain an anhydrous and oxygen-free environment, use a syringe or cannula to transfer the liquid under a positive pressure of an inert gas (e.g., argon or nitrogen).

-

Avoid Contamination: Use clean, dry needles and glassware to prevent the introduction of moisture or other contaminants.

-

Sealing: After dispensing, securely reseal the container cap, preferably with paraffin film, to ensure a tight seal.

-

Spill Management: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for proper waste disposal.

Visual Inspection and Signs of Degradation

Regular visual inspection of the stored reagent can provide an early indication of potential degradation. While specific visual cues for the decomposition of this compound are not well-documented, general signs of degradation for liquid organic reagents include:

-

Color Change: A change from a colorless or pale yellow liquid to a darker yellow or brown coloration may indicate the presence of impurities.

-

Precipitation: The formation of solid particles or a hazy appearance could suggest polymerization or the formation of insoluble degradation products.

-

Odor Change: While this compound has a faint, characteristic odor, the development of a strong or different smell might signal decomposition.

If any of these signs are observed, the purity of the reagent should be verified by an appropriate analytical method (e.g., NMR, GC-MS) before use.

Experimental Workflows and Diagrams

To visually represent the key concepts discussed, the following diagrams are provided.

Caption: Chemical structure of this compound.

Caption: Recommended workflow for the storage and handling of this compound.

Conclusion

This compound is a robust and versatile synthetic reagent when its stability is respected through proper storage and handling. By adhering to the guidelines outlined in this technical guide—namely, storage at 2-8°C under an inert atmosphere and protection from light and moisture—researchers can significantly extend the shelf life of this valuable compound and ensure its optimal performance in their synthetic endeavors. Vigilance in monitoring for signs of degradation and adherence to safe handling protocols will contribute to the generation of reliable and reproducible scientific results.

References

-

LabSolutions. This compound. [Link]

-

Wiley Online Library. A Photochemical Protocol for the Synthesis of Weinreb and Morpholine Amides from Carboxylic Acids. [Link]

-

PubMed. Weinreb amides in carbene chemistry: a time-resolved IR investigation into a potential intramolecular stabilization mechanism. [Link]

-

PubChem. N-Methylformamide. [Link]

-

National Center for Biotechnology Information. Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions. [Link]

-

PubChem. This compound. [Link]

-

Oriental Journal of Chemistry. Recent Developments in Weinreb Synthesis and their Applications. [Link]

-

Wikipedia. Weinreb ketone synthesis. [Link]

-

EapearlChem. N-Methylformamide (NMF) - High-Purity Solvent. [Link]

-

MySkinRecipes. This compound. [Link]

-

National Institute of Standards and Technology. N-Methoxymethyl-N-methylformamide. [Link]

-

ResearchGate. Chemistry of N,N'-Dimethylformamidine. 2. Hydrolysis-Kinetically Controlled Formation of cis-N-Methylformamide. [Link]

-

ACS Publications. Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. [Link]

-

RSC Publishing. The reactions of N-methylformamide and N,N-dimethylformamide with OH and their photo-oxidation under atmospheric conditions: experimental and theoretical studies. [Link]

-

ARKAT USA, Inc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

-

ResearchGate. Acidic and basic hydrolysis of poly(N‐vinylformamide). [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. N-Methylformamide | C2H5NO | CID 31254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. labsolu.ca [labsolu.ca]

The Formylating Powerhouse: An In-depth Technical Guide to the Reactivity of N-Methoxy-N-methylformamide with Organometallics

Abstract

N-methoxy-N-methylformamide, a prominent member of the Weinreb amide family, has emerged as an indispensable tool in modern organic synthesis. Its unique reactivity profile with organometallic reagents provides a reliable and high-yielding pathway to aldehydes, a critical functional group in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide offers a comprehensive exploration of the core principles governing the interaction of this compound with a range of organometallic species. We will delve into the mechanistic underpinnings of its controlled reactivity, provide detailed experimental protocols, address common challenges and side reactions, and showcase its application in the pharmaceutical industry. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile reagent.

Introduction: The Weinreb Amide Advantage in Formylation

The synthesis of aldehydes from carboxylic acid derivatives via reaction with organometallic reagents is often plagued by over-addition, leading to the formation of secondary alcohols as undesired byproducts. This lack of control arises from the high reactivity of the initially formed aldehyde intermediate towards the organometallic nucleophile.[1] In 1981, Steven M. Weinreb and Steven Nahm reported a seminal solution to this challenge through the use of N-methoxy-N-methylamides, now famously known as Weinreb amides.[1]

The key to the Weinreb amide's success lies in its ability to form a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack by an organometallic reagent.[1][2] This intermediate is remarkably stable at low temperatures and does not collapse to the corresponding carbonyl compound until acidic workup.[1] This elegant mechanism effectively protects the aldehyde from further nucleophilic attack, thus ensuring a clean and high-yielding transformation. This compound is the simplest of the Weinreb amides and serves as a premier reagent for the introduction of a formyl group.

The Heart of the Matter: The Reaction Mechanism

The remarkable selectivity of the reaction between this compound and organometallic reagents is a direct consequence of the formation of a stable tetrahedral intermediate. Let's dissect this mechanism:

-

Nucleophilic Addition: The organometallic reagent (R-M, where M is typically Li or MgX) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the this compound.

-

Formation of the Chelated Intermediate: This addition leads to the formation of a tetrahedral intermediate. The crucial feature of this intermediate is the chelation of the metal cation (Li⁺ or MgX⁺) between the newly formed alkoxide oxygen and the methoxy oxygen of the N-methoxy-N-methylamino group.[1][2] This five-membered ring structure imparts significant stability to the intermediate.

-

Quenching and Collapse: The stable intermediate persists in the reaction mixture at low temperatures. Upon the addition of an aqueous acid during workup, the organometallic reagent is quenched, and the chelated metal is removed. The now unstable tetrahedral intermediate rapidly collapses, eliminating the N-methoxy-N-methylamine moiety to furnish the desired aldehyde.

Caption: Generalized mechanism of aldehyde synthesis.

A Comparative Look at Organometallic Reagents

While a variety of organometallic reagents can be employed for the formylation of this compound, the choice of reagent can significantly impact the reaction outcome. The most commonly used are Grignard reagents and organolithium species.

Grignard Reagents (R-MgX)

Grignard reagents are perhaps the most widely used organometallics for this transformation due to their ready availability, ease of preparation, and broad functional group tolerance.[2] They generally provide excellent yields of aldehydes with minimal side product formation.

Organolithium Reagents (R-Li)

Organolithium reagents are typically more reactive than their Grignard counterparts.[3] This enhanced reactivity can be advantageous in cases of sterically hindered substrates or less reactive Weinreb amides. However, their higher basicity can sometimes lead to side reactions, such as deprotonation at the α-position if applicable. For this compound, which lacks α-protons, this is not a concern. Careful temperature control is crucial when working with organolithiums to prevent unwanted side reactions.

The following table summarizes the general characteristics and typical reaction conditions for these two classes of reagents.

| Feature | Grignard Reagents (R-MgX) | Organolithium Reagents (R-Li) |

| Reactivity | High | Very High |

| Basicity | Strong | Very Strong |

| Typical Solvents | Diethyl ether, Tetrahydrofuran (THF) | Diethyl ether, Tetrahydrofuran (THF), Hexanes |

| Reaction Temperature | 0 °C to room temperature | -78 °C to 0 °C |

| Functional Group Tolerance | Good to Excellent[4] | Moderate to Good |

| Side Reactions | Generally low | Potential for side reactions with sensitive functional groups |

Experimental Protocols: A Practical Guide

The following protocols provide a step-by-step guide for the synthesis of aldehydes using this compound with Grignard and organolithium reagents.

General Considerations

-

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

-

Glassware should be oven- or flame-dried before use.

-

The concentration of the organometallic reagent should be accurately determined by titration prior to use.

Protocol 1: Aldehyde Synthesis using a Grignard Reagent

Caption: Workflow for aldehyde synthesis with Grignard reagents.

Detailed Steps:

-

To a stirred solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add the Grignard reagent (1.1-1.2 equivalents) dropwise, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude aldehyde can be purified by distillation or flash column chromatography on silica gel.

Protocol 2: Aldehyde Synthesis using an Organolithium Reagent

Caption: Workflow for aldehyde synthesis with organolithium reagents.

Detailed Steps:

-

To a stirred solution of this compound (1.0 equivalent) in anhydrous THF at -78 °C (dry ice/acetone bath) under an inert atmosphere, add the organolithium reagent (1.1 equivalents) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 30-60 minutes. Monitor the reaction progress by TLC or GC.

-

Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature, and then follow the extraction and purification procedure as described in Protocol 1.

Troubleshooting and Side Reactions: Navigating the Challenges

While the reaction of this compound with organometallics is generally robust, potential side reactions and experimental challenges can arise.

-

Over-addition: Although rare with Weinreb amides, over-addition to form the corresponding secondary alcohol can occur if the reaction temperature is not adequately controlled, particularly with highly reactive organolithium reagents.[1] Maintaining the recommended low temperatures is critical to ensure the stability of the tetrahedral intermediate.

-

Elimination: With sterically hindered or highly basic nucleophiles, a potential side reaction is the elimination of the methoxide group to generate formaldehyde.[1] This is more commonly observed with more complex Weinreb amides but can be a consideration.

-

Incomplete Reaction: If the organometallic reagent has a lower titer than expected or if the reaction is not allowed to proceed for a sufficient amount of time, incomplete conversion may be observed. It is crucial to accurately titrate the organometallic solution before use.

-

Workup Issues: During the aqueous workup, emulsions can sometimes form, making phase separation difficult. The addition of brine can help to break up emulsions and improve the separation of the aqueous and organic layers.[5]

Applications in Pharmaceutical Synthesis: A Gateway to Complex Molecules

The reliable and high-yielding nature of the Weinreb formylation makes it a valuable tool in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Aldehydes are versatile building blocks that can be readily transformed into a wide array of functional groups, including amines, alcohols, and alkenes, which are prevalent in drug molecules.

While specific examples of the use of this compound in the synthesis of commercial drugs are often proprietary, its application in the synthesis of complex natural products with biological activity is well-documented in the academic literature. For instance, the Weinreb amide methodology has been instrumental in the total synthesis of immunosuppressants and antibiotics.[1] The high functional group tolerance of this reaction allows for its use in late-stage synthetic strategies, where the preservation of sensitive functional groups is paramount.

Conclusion: A Cornerstone of Modern Synthesis

This compound has solidified its position as a cornerstone reagent in the synthetic organic chemist's toolbox. Its ability to cleanly and efficiently convert a wide range of organometallic reagents into their corresponding aldehydes is a testament to the elegant and robust nature of the Weinreb amide concept. The mechanistic understanding of the stable chelated intermediate provides a solid foundation for the rational design of synthetic routes and the troubleshooting of experimental challenges. For researchers and professionals in drug development, a thorough understanding of the principles and practicalities of this reaction is essential for the efficient and reliable synthesis of the complex molecules that drive therapeutic innovation.

References

-

Organic Syntheses Procedure. N-Methoxy-N-methylcyanoformamide. Available at: [Link]

-

Organic Syntheses. N-Methoxy-N-methylcyanoformamide. (2017-09-09). Available at: [Link]

-

The Royal Society of Chemistry. Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs.. (2020-04-20). Available at: [Link]

-

Organic Syntheses Procedure. p. 493. Available at: [Link]

-

ResearchGate. Reactions of Weinreb Amides: Formation of Aldehydes by Wittig Reactions | Request PDF. Available at: [Link]

-

Organic Syntheses Procedure. Benzaldehyde, 2-methoxy. Available at: [Link]

-

MDPI. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Available at: [Link]

-

Organic Syntheses Procedure. 4. Available at: [Link]

-

Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). (2020-04-22). Available at: [Link]

-

Wikipedia. Weinreb ketone synthesis. Available at: [Link]

-

Organic Syntheses Procedure. anisylsulfanylmethylisocyanide. Available at: [Link]

-

ResearchGate. Recent Developments in Weinreb Synthesis and their Applications. (2019-12-12). Available at: [Link]

-

TutorChase. Describe the differences between Grignard reagents and organolithium reagents. Available at: [Link]

-

ResearchGate. A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents | Request PDF. Available at: [Link]

-

Organic Chemistry Portal. Weinreb Ketone Synthesis. Available at: [Link]

-

Reddit. Weinreb amide workup extraction issues : r/OrganicChemistry. (2025-08-15). Available at: [Link]

-

Semantic Scholar. N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. Available at: [Link]

-

PubMed. Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. (2020-05-27). Available at: [Link]

-

Chemical Communications (RSC Publishing). One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides. Available at: [Link]

-

Organic Syntheses Procedure. 10. Available at: [Link]

-

PubChem@NIH. This compound. Available at: [Link]

-

Master Organic Chemistry. Addition of Organolithiums To Aldehydes and Ketones. Available at: [Link]

-

ResearchGate. Recent Developments in Weinreb Synthesis and their Applications. Available at: [Link]

-

Supporting Information. and Aryl Ketones via Sequential 1,2-Addition/Cross- Coupling of Organolithium Reagents with Weinreb Amides. Available at: [Link]

-

Taylor & Francis. Organolithium reagents – Knowledge and References. Available at: [Link]

-

PubMed Central. A Nonoxidative Sequence for the Preparation of 1,2-Diketone Derivatives Using Aldehyde and Organometallic Building Blocks. (2022-05-25). Available at: [Link]

-

PubMed Central. Direct Synthesis of N‐formamides by Integrating Reductive Amination of Ketones and Aldehydes with CO2 Fixation in a Metal‐Organic Framework. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015-07-17). Available at: [Link]

-

Pharmaceutical Technology. Improving API Synthesis. Available at: [Link]

-

ResearchGate. Synthesis of N -Methoxy- N -methyl-β-enaminoketoesters: New Synthetic Precursors for the Regioselective Synthesis of Heterocyclic Compounds | Request PDF. (2025-08-10). Available at: [Link]

-

MDPI. Catalytic Enantioselective Addition of Alkylzirconium Reagents to Aliphatic Aldehydes. (2021-07-24). Available at: [Link]

-

PubMed Central. Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches. Available at: [Link]

Sources

The Weinreb Amide: A Technical Guide to a Cornerstone of Modern Ketone and Aldehyde Synthesis

This guide provides an in-depth exploration of the Weinreb amide, a uniquely versatile functional group that has become indispensable in the toolkit of synthetic organic chemists. We will dissect the core mechanism that underpins its utility, detail its synthesis, and explore its broad applications, particularly in the fields of pharmaceutical and natural product synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this powerful synthetic tool.

Introduction: Overcoming a Classic Synthetic Challenge

The synthesis of ketones and aldehydes through the reaction of organometallic reagents with carboxylic acid derivatives is a fundamental carbon-carbon bond-forming reaction. However, traditional acylating agents, such as esters and acid chlorides, are often plagued by a significant side reaction: over-addition.[1][2][3] The ketone or aldehyde product formed is typically more reactive than the starting material, leading to a second nucleophilic attack by the organometallic reagent and the ultimate formation of a tertiary or secondary alcohol, respectively.[1][4]

In 1981, Steven M. Weinreb and Steven Nahm reported a landmark solution to this problem.[1][5] They introduced the N-methoxy-N-methylamide, now universally known as the Weinreb-Nahm amide or simply the Weinreb amide. This functional group allows for the clean and high-yielding synthesis of ketones and aldehydes by arresting the reaction at the desired carbonyl stage.[1][3] Its success lies in the formation of a remarkably stable, chelated tetrahedral intermediate.[2][6]

PART 1: The Core Mechanism: The Key to Controlled Acylation

The distinct advantage of the Weinreb amide lies in its ability to form a stable intermediate upon nucleophilic attack, thereby preventing the unwanted over-addition that compromises reactions with other acylating agents.[4]

The Role of the Chelated Tetrahedral Intermediate

When an organometallic reagent, such as a Grignard reagent (R'-MgX) or an organolithium reagent (R'-Li), adds to the carbonyl carbon of a Weinreb amide, a tetrahedral intermediate is formed.[7] Unlike the transient intermediates in reactions with esters or acid chlorides, this species is stabilized through chelation.[1][2] The oxygen atom of the N-methoxy group coordinates to the metal cation (e.g., Li⁺ or Mg²⁺) along with the carbonyl oxygen, forming a stable five-membered ring.[1][5][8]

This chelation has two critical consequences:

-

Stability: The chelated intermediate is significantly more stable than its non-chelated counterparts and does not readily collapse to form a ketone under the reaction conditions, which are typically maintained at low temperatures.[1][7]

-

Prevention of Over-addition: The stability of this intermediate effectively protects it from further nucleophilic attack.[2][3]

The desired ketone or aldehyde is only liberated during the subsequent aqueous workup, where the acidic conditions cause the protonation and collapse of the intermediate, releasing the carbonyl compound and N,O-dimethylhydroxylamine.[6][7] This two-stage process—stable intermediate formation followed by controlled collapse—is the cornerstone of the Weinreb ketone synthesis.[1] The mechanistic proposal put forth by Weinreb was widely accepted and later confirmed through spectroscopic and kinetic analyses.[1]

Caption: Mechanism of Weinreb Ketone Synthesis.

PART 2: The Synthesis of Weinreb Amides

The utility of the Weinreb amide is enhanced by the numerous reliable methods available for its preparation from common starting materials like carboxylic acids, acid chlorides, and esters.[3][9]

Common Synthetic Routes

-

From Carboxylic Acids: This is arguably the most common and convenient route. It involves the direct coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride.[6] This transformation requires an activating agent or coupling reagent to facilitate amide bond formation. A wide variety of modern peptide coupling reagents are effective, including benzotriazol-1-yl-N-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and N,N'-dicyclohexylcarbodiimide (DCC).[10] One-pot procedures using reagents like phosphorus trichloride have also been developed for large-scale synthesis.[4][11][12]

-

From Acid Chlorides: The original method developed by Weinreb and Nahm involves the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a mild base, such as pyridine, to neutralize the HCl generated.[1][9]

-

From Esters and Lactones: Esters can be converted to Weinreb amides by treatment with aluminum-based reagents, such as trimethylaluminum (AlMe₃), which activate the N,O-dimethylhydroxylamine for addition to the ester.[1][13]

Caption: General Workflow for Weinreb Amide Synthesis.

Experimental Protocol: Synthesis of a Weinreb Amide from a Carboxylic Acid

The following is a representative procedure for the synthesis of a Weinreb amide from a carboxylic acid using a benzotriazole-based methodology, which is known for its mild conditions and suppression of racemization for chiral substrates.[10]

-

Activation: The carboxylic acid (1.0 eq) is first converted to its N-acylbenzotriazole intermediate. This can be achieved using various established methods.

-

Amide Formation: To a solution of the N-acylbenzotriazole (1.0 eq) in a suitable aprotic solvent (e.g., dry THF), a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a base such as triethylamine (1.1 eq) in the same solvent is added at room temperature.[10]

-

Reaction Monitoring: The reaction mixture is stirred at room temperature for 12-24 hours. Progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed sequentially with a weak acid (e.g., saturated citric acid solution), saturated sodium bicarbonate solution, and brine.[10] The benzotriazole byproduct is effectively removed during the base wash.[10]

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure Weinreb amide.[10]

PART 3: Reactivity and Broad Applications

The primary utility of the Weinreb amide is its controlled reaction with a wide range of nucleophiles to produce ketones and aldehydes.[9]

Synthesis of Ketones and Aldehydes

| Reagent Type | Nucleophile | Product | Key Features |

| Organometallic Reagents | Grignard Reagents (R-MgX) | Ketone | Highly versatile; tolerates a wide range of functional groups. |

| Organolithium Reagents (R-Li) | Ketone | Generally more reactive than Grignards; requires careful temperature control.[3] | |

| Hydride Reducing Agents | Lithium Aluminum Hydride (LiAlH₄) | Aldehyde | Powerful reducing agent; reaction is typically fast.[1][6] |

| Diisobutylaluminium Hydride (DIBAL-H) | Aldehyde | Milder reducing agent, often providing better selectivity with sensitive substrates.[5][6] |

This methodology has been widely adopted in the synthesis of complex molecules, including numerous natural products like macrosphelides A and B, and spirofungins A and B.[1] More recently, a Weinreb amide approach was crucial for the kilogram-scale synthesis of a key intermediate for the antiviral drug Remdesivir, highlighting its industrial relevance.[14]

Caption: Reactivity Pathways of Weinreb Amides.

Experimental Protocol: Ketone Synthesis via Grignard Addition

The following is a general procedure for the reaction of a Weinreb amide with a Grignard reagent.

-

Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is charged with a solution of the Weinreb amide (1.0 eq) in an anhydrous ethereal solvent (e.g., THF, diethyl ether).

-

Cooling: The solution is cooled to 0 °C or -78 °C in an appropriate cooling bath. The choice of temperature is substrate-dependent but lower temperatures are generally preferred to ensure the stability of the tetrahedral intermediate.[1]

-

Grignard Addition: The Grignard reagent (1.1-1.5 eq, as a solution in THF or ether) is added dropwise via the dropping funnel, maintaining the internal temperature below the specified limit.

-

Reaction Monitoring: The reaction is stirred at the low temperature for 1-3 hours. Progress is monitored by TLC or LC-MS by quenching a small aliquot of the reaction mixture with saturated ammonium chloride solution.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride or 1 M HCl while maintaining cooling.

-

Extraction and Purification: The mixture is allowed to warm to room temperature and transferred to a separatory funnel. The aqueous layer is extracted three times with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude ketone is purified by flash column chromatography.

Conclusion

The Weinreb amide has firmly established itself as a cornerstone of modern organic synthesis. Its ability to generate a stable, chelated tetrahedral intermediate provides a robust and reliable solution to the persistent problem of over-addition in the synthesis of ketones and aldehydes from organometallic reagents. The ease of its preparation from readily available starting materials and its predictable reactivity have made it an invaluable tool for chemists in academia and industry, enabling the efficient construction of complex molecular architectures for drug discovery and materials science.

References

-

Wikipedia. Weinreb ketone synthesis. [Link]

-

SYNFACTS. (2014). One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids. Synfacts, 10(04), 0432. [Link]

-

Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal of Chemistry, 35(6). [Link]

-

Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 35(6), 1611-1626. [Link]

-

Katritzky, A. R., & Zhang, S. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2002(11), 39-44. [Link]

-

Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). [Link]

-

Hu, Y., Su, Y., Xu, C., Huang, D., Wang, K. H., & Niu, T. (2010). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 12(21), 4900-4903. [Link]

-

Grokipedia. Weinreb ketone synthesis. [Link]

-

Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]

-

ideXlab. Weinreb Synthesis - Explore the Science & Experts. [Link]

-

Seong, M. R., Kim, J. N., Kim, H. R., & Ryu, E. K. (1998). The Reaction of Organometallic Compounds with the Weinreb Amide of 3,7-Dichloroquinoline-8-carboxylic Acid. Synthetic Communications, 28(1), 131-137. [Link]

-

Spletstoser, J. T., White, J. M., Tunoori, A. R., & Georg, G. I. (2007). Weinreb Amides. Current Organic Synthesis, 4(2), 149-165. [Link]

-

Wikipedia. N,O-Dimethylhydroxylamine. [Link]

-

ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). [Link]

-

Clarke, C. J., & Ingleson, M. J. (2020). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 25(22), 5416. [Link]

-

Chemiz. (2023, December 5). Weinreb ketone synthesis [Video]. YouTube. [Link]

-

Chem Help ASAP. (2020, May 9). in the chemical literature: Weinreb amides [Video]. YouTube. [Link]

-